1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-3-carboxamide

Description

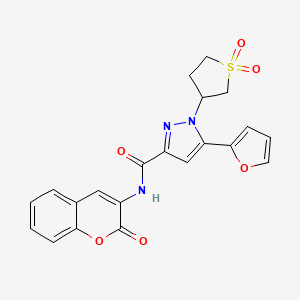

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative featuring three distinct structural motifs:

- Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.

- Tetrahydrothiophene dioxide group: A saturated six-membered sulfur-containing ring with two sulfonyl oxygen atoms at position 3 of the pyrazole. This group enhances polarity and may influence solubility and metabolic stability.

- Furan-2-yl substituent: A five-membered oxygen-containing heterocycle at position 5 of the pyrazole, contributing to π-π stacking interactions.

- 2-Oxo-2H-chromen-3-yl (coumarin) moiety: A bicyclic benzopyrone group attached via the carboxamide nitrogen. Coumarin derivatives are associated with fluorescence properties and biological activities such as anticoagulation and kinase inhibition.

Properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)-N-(2-oxochromen-3-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O6S/c25-20(22-16-10-13-4-1-2-5-18(13)30-21(16)26)15-11-17(19-6-3-8-29-19)24(23-15)14-7-9-31(27,28)12-14/h1-6,8,10-11,14H,7,9,12H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMPDZZPQWNVRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NC3=CC4=CC=CC=C4OC3=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-3-carboxamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, particularly focusing on its antimicrobial and anticancer activities.

Structural Characteristics

This compound features several key functional groups:

- Dioxidotetrahydrothiophene moiety : Contributes to the compound's reactivity.

- Furan ring : A five-membered aromatic ring that enhances biological activity.

- Chromene structure : Imparts additional pharmacological properties.

The molecular formula is with a molecular weight of approximately 348.37 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the dioxidotetrahydrothiophene ring via oxidation.

- Coupling reactions to attach the furan and chromene components.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar dilution methods, with results indicating activity comparable to established antibiotics.

| Bacterial Strain | MIC (μg/mL) | Reference Antibiotic | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Ciprofloxacin | 32 |

| Escherichia coli | 100 | Amoxicillin | 64 |

| Klebsiella pneumoniae | 75 | Gentamicin | 32 |

Anticancer Activity

In vitro studies have demonstrated that the compound has promising anticancer effects. It appears to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the modulation of specific signaling pathways related to cell survival and apoptosis.

| Cancer Cell Line | IC50 (μM) | Reference Drug | IC50 (μM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Doxorubicin | 10 |

| HT-29 (Colon Cancer) | 20 | Cisplatin | 12 |

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds with structural similarities to the target molecule:

- Study on Coumarin Derivatives : This research highlighted the anticancer potential of coumarin-based compounds, showing that modifications in structure can significantly enhance bioactivity against cancer cells .

- Antimicrobial Evaluation of Pyrazole Derivatives : A series of pyrazole derivatives were tested for antimicrobial activity, revealing that substitutions on the pyrazole ring could lead to improved efficacy against resistant bacterial strains .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Carboxamides

Substituent-Specific Analysis

Tetrahydrothiophene Dioxide (THT-dioxide) Group

The THT-dioxide group in the target compound and its analogs (e.g., ) introduces a sulfone moiety, which increases polarity and metabolic stability compared to non-oxidized thiophene derivatives. This group may enhance aqueous solubility and reduce cytochrome P450-mediated oxidation, as seen in sulfone-containing drugs like Celecoxib .

Coumarin vs. Heteroaromatic Substitutions

The coumarin group in the target compound distinguishes it from analogs with simpler aryl substituents (e.g., phenyl in , benzothiazole in ). Additionally, coumarin’s anticoagulant activity (via vitamin K antagonism) suggests possible therapeutic overlap with razaxaban, a Factor Xa inhibitor .

Furan vs. Thiophene/Other Heterocycles

The furan-2-yl group at position 5 provides electron-rich aromaticity, favoring interactions with hydrophobic pockets in target proteins. In contrast, thiophene-containing analogs (e.g., ) exhibit stronger π-π stacking due to sulfur’s polarizability but may have higher metabolic liabilities.

Pharmacological and Physicochemical Insights

- Solubility: The THT-dioxide and coumarin groups likely improve water solubility compared to non-polar analogs like the phenyl-substituted compound in .

- Binding Affinity : The coumarin moiety may mimic ATP in kinase binding pockets, as seen in coumarin-based kinase inhibitors (e.g., LY294002). This contrasts with razaxaban’s benzisoxazole group, which targets Factor Xa’s S4 pocket .

- Synthetic Complexity : The presence of multiple heterocycles (THT-dioxide, furan, coumarin) increases synthetic difficulty compared to simpler pyrazole carboxamides (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.